5-Amino-3-bromoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-amino-3-bromoquinolin-8-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-5-3-6-7(11)1-2-8(13)9(6)12-4-5/h1-4,13H,11H2 |
InChI Key |
JMUIFFNLXWDKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=C(C=N2)Br)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Amino 3 Bromoquinolin 8 Ol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uncw.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom connectivity and insights into the electronic environment of the molecule. For substituted quinolines, NMR is crucial for unambiguously assigning the position of substituents. acs.org
The ¹H NMR spectrum of 5-Amino-3-bromoquinolin-8-ol is predicted to display distinct signals corresponding to each of the non-exchangeable protons on the aromatic scaffold. The chemical shift (δ) of each proton is influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the bromine (-Br) atom and the heterocyclic nitrogen.
The protons on the pyridine (B92270) ring (H-2 and H-4) are typically found further downfield due to the deshielding effect of the electronegative nitrogen atom. acs.org In this specific molecule, H-2 and H-4 would appear as distinct singlets or narrow doublets due to the bromine at the C-3 position, which eliminates the typical vicinal coupling between H-2 and H-3. The protons on the carbocyclic ring (H-6 and H-7) would appear as doublets, showing ortho-coupling (typically J = 8-9 Hz).
The signals for the hydroxyl (-OH) and amino (-NH₂) protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.5 - 8.9 | d | J ≈ 1.5 - 2.0 (long-range with H-4) |
| H-4 | 8.2 - 8.6 | d | J ≈ 1.5 - 2.0 (long-range with H-2) |
| H-6 | 7.0 - 7.4 | d | J ≈ 8.0 - 9.0 (ortho-coupling with H-7) |
| H-7 | 6.8 - 7.2 | d | J ≈ 8.0 - 9.0 (ortho-coupling with H-6) |
| -NH₂ | 4.0 - 6.0 | br s | N/A |
| -OH | 9.0 - 10.0 | br s | N/A |
Note: Predicted values are based on analyses of similar quinoline (B57606) derivatives. acgpubs.orgresearchgate.net Actual values may vary based on experimental conditions.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the lack of symmetry in this compound, nine distinct signals are expected for the quinoline core carbons. The chemical shifts are influenced by the attached atoms and substituents. Carbons bonded to electronegative atoms (N, O, Br) will be deshielded and appear at higher chemical shifts. pressbooks.pub The C-8 carbon, attached to the hydroxyl group, and the C-5 carbon, attached to the amino group, are expected to be significantly affected. The C-3 carbon, bearing the bromine atom, will also have a characteristic shift. Quaternary carbons (C-3, C-5, C-8, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148 - 152 |
| C-3 | 115 - 120 |
| C-4 | 135 - 139 |
| C-4a | 125 - 130 |
| C-5 | 138 - 142 |
| C-6 | 112 - 118 |
| C-7 | 110 - 115 |
| C-8 | 145 - 150 |
| C-8a | 139 - 143 |
Note: Predicted values are based on analyses of 8-aminoquinoline (B160924), 5-amino-8-hydroxyquinoline, and other substituted quinolines. researchgate.netchemicalbook.com Actual values may vary.
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the ortho-coupled H-6 and H-7 protons, confirming their adjacency. A weaker, long-range coupling might be visible between H-2 and H-4. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals for H-2, H-4, H-6, and H-7 to their corresponding carbons (C-2, C-4, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is critical for assigning quaternary carbons. For instance, the H-2 signal would show correlations to C-3, C-4, and C-8a. The H-7 signal would correlate to C-5, C-8, and C-8a, helping to piece together the entire molecular skeleton. uncw.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. It can be used to confirm the relative positions of substituents. For example, a NOESY correlation between the amino protons at C-5 and the H-6 proton would provide strong evidence for the assigned structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. mdpi.com For this compound, characteristic absorption bands would confirm the presence of its key functional groups.
The spectrum would be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine group would typically appear as two distinct sharp peaks in the 3500-3300 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ would contain a series of sharp bands due to the C=C and C=N stretching vibrations of the quinoline ring system. The C-O stretching of the phenolic hydroxyl group would be observed around 1250-1100 cm⁻¹. The C-Br stretching vibration typically appears in the far-infrared region, usually between 700 and 500 cm⁻¹. mdpi.comresearchgate.net
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C and C=N Stretch | 1650 - 1400 |
| Phenol | C-O Stretch | 1250 - 1100 |
| Bromoalkane | C-Br Stretch | 700 - 500 |
Note: Data derived from general FTIR correlation tables and spectra of halogenated 8-hydroxyquinolines. mdpi.comresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional structure of a crystalline compound. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state. uol.deuhu-ciqso.es
While specific crystallographic data for this compound is not available, analysis of the very close analog, 7-Bromoquinolin-8-ol, provides valuable insight into the likely crystal packing and unit cell characteristics. researchgate.net
The crystal structure of the analog 7-Bromoquinolin-8-ol reveals key details about its solid-state arrangement. researchgate.net In the solid state, molecules often form hydrogen-bonded dimers. For 7-Bromoquinolin-8-ol, intermolecular O—H···N hydrogen bonds link two molecules together. researchgate.net A similar dimeric structure, potentially involving both the hydroxyl and amino groups in hydrogen bonding, could be anticipated for this compound.
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) define the crystal system. The space group describes the symmetry elements within the unit cell.
Crystallographic Data for the Analog 7-Bromoquinolin-8-ol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.067(3) Å |
| b | 4.1480(10) Å |
| c | 14.868(3) Å |
| α | 90° |
| β | 108.97(3)° |
| γ | 90° |
| Volume | 761.9(3) ų |
| Z (Molecules per unit cell) | 4 |
Source: Crystallographic data for the analog 7-bromoquinolin-8-ol. researchgate.net
This data indicates that the crystal lattice of the analog has monoclinic symmetry. Obtaining single crystals of this compound would be the ultimate step to confirm its molecular structure and understand its solid-state packing arrangement definitively.
Intermolecular Interactions and Hydrogen Bonding Networks (e.g., O—H⋯N)
In the crystalline state, the spatial arrangement of this compound molecules is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a primary role in stabilizing the crystal lattice. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. Specifically, the hydroxyl group (-OH) at the C8 position and the amino group (-NH₂) at the C5 position are potent hydrogen bond donors, while the nitrogen atom within the quinoline ring and the oxygen atom of the hydroxyl group are primary hydrogen bond acceptors.
The amino group (-NH₂) provides further stability through N—H⋯O or N—H⋯N hydrogen bonds. These interactions connect the dimers or individual molecules into more extensive one-, two-, or three-dimensional networks. The presence of the bromine atom at the C3 position can also contribute to the crystal packing through halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a neighboring molecule.
Interactive Table: Potential Hydrogen Bonds in Crystalline this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Distance (D···A) Å | Typical Angle (D-H···A) ° |
|---|---|---|---|---|---|
| O8-H | H | N1 (quinoline) | Intermolecular | 2.6 - 2.9 | 150 - 180 |
| N5-H | H | O8 (hydroxyl) | Intermolecular | 2.8 - 3.2 | 140 - 170 |
| N5-H | H | N1 (quinoline) | Intermolecular | 2.9 - 3.3 | 140 - 170 |
| O8-H | H | N1 (quinoline) | Intramolecular | 2.5 - 2.8 | 120 - 150 |
Note: The data in this table are illustrative and based on typical bond lengths and angles for these types of interactions found in similar molecular structures. uni-bayreuth.deresearchgate.net
Torsion Angles and Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is primarily defined by the geometry of the fused quinoline ring system. A torsion angle, or dihedral angle, describes the rotation around a chemical bond and is crucial for defining the three-dimensional shape of a molecule. wikipedia.org The quinoline ring system is aromatic and, therefore, largely planar. However, substituents can induce minor deviations from perfect planarity.
The key torsion angles within the heterocyclic and benzene (B151609) rings of the quinoline core are expected to be close to 0° or 180°, indicative of a flat structure. For example, the torsion angles involving four consecutive carbon atoms within the benzene part of the ring system will be very small. Analysis of related structures shows that mechanisms of deformation resulting from intermolecular interactions, such as hydrogen bonding, can induce slight torsions in the crystal structure. researchgate.net
The orientation of the exocyclic amino and hydroxyl groups relative to the quinoline plane is also of interest. The C4-C5-N5-H and C7-C8-O8-H torsion angles would describe the positioning of the hydrogens of these functional groups. Due to the formation of intra- and intermolecular hydrogen bonds, these groups will adopt conformations that maximize bonding interactions, which may involve slight twisting relative to the plane of the quinoline ring. Repulsion between adjacent substituents can also lead to deviations in intra-annular torsion angles. beilstein-journals.org
Interactive Table: Key Torsion Angles in this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description | Expected Angle (°) |
|---|---|---|---|---|---|
| C4 | C4a | C8a | N1 | Planarity of heterocyclic ring | ~0 |
| C5 | C6 | C7 | C8 | Planarity of benzene ring | ~0 |
| C2 | C3 | C4 | C4a | Planarity of heterocyclic ring | ~0 |
| Br | C3 | C4 | C4a | Orientation of Bromo group | ~180 |
| C4 | C5 | N5 | H | Orientation of Amino group | Variable |
| C7 | C8 | O8 | H | Orientation of Hydroxyl group | Variable |
Note: The expected angles are based on the inherent planarity of the aromatic quinoline system. Actual values in a crystal structure may deviate slightly due to packing forces and intermolecular interactions. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. longdom.orguni-rostock.de Unlike unit mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. longdom.orghilarispublisher.com This precision is possible because the exact mass of an atom is not an integer value (due to the mass defect of its constituent isotopes). uni-rostock.despectroscopyonline.com
For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₉H₇BrN₂O. The theoretical monoisotopic mass of the molecule is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The presence of bromine is particularly distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic isotopic pattern in the mass spectrum with two major peaks separated by two mass units.
An experimental HRMS measurement that matches the calculated theoretical mass to within a very small error margin (typically <5 ppm) provides strong evidence for the assigned molecular formula, ruling out other potential formulas that might have the same nominal mass. spectroscopyonline.com
Interactive Table: Molecular Formula Confirmation by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O |
| Theoretical Monoisotopic Mass ([M(⁷⁹Br)+H]⁺) | 240.98179 Da |
| Theoretical Monoisotopic Mass ([M(⁸¹Br)+H]⁺) | 242.97974 Da |
| Hypothetical Experimental Mass ([M(⁷⁹Br)+H]⁺) | 240.98191 Da |
| Mass Error | 0.5 ppm |
Note: The theoretical mass is calculated for the protonated molecule ([M+H]⁺), which is commonly observed in electrospray ionization HRMS. The hypothetical experimental value and resulting mass error illustrate the typical precision of an HRMS experiment.
Computational Chemistry and Theoretical Studies on 5 Amino 3 Bromoquinolin 8 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the molecule.
A DFT geometry optimization of 5-Amino-3-bromoquinolin-8-ol would yield precise information on its three-dimensional shape. The key outputs would be the bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). This data is crucial for understanding the molecule's steric and electronic properties. Without specific published studies, a data table of these parameters cannot be constructed.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is performed by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. This process helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For this compound, this analysis would reveal the preferred orientation of the amino (-NH2) and hydroxyl (-OH) groups and the energetic cost of their rotation, which can influence how the molecule interacts with other substances.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. These orbitals are key to understanding chemical reactivity and electronic properties.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. FMO analysis for this compound would calculate the energy levels of these orbitals and map their spatial distribution across the molecule. The location of the HOMO would indicate the most likely sites for electrophilic attack (where the molecule is most nucleophilic), while the LUMO distribution would show the most probable sites for nucleophilic attack (where the molecule is most electrophilic).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. Calculating this gap for this compound would provide a quantitative measure of its electronic stability.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A larger gap suggests higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Different colors on the map represent different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
Analysis of Global and Local Reactivity Descriptors
Global reactivity descriptors provide a picture of the molecule's stability and reactivity as a whole. nih.gov Key descriptors include chemical potential (μ), hardness (η), and softness (S).
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO orbitals. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) : Hardness measures the resistance of a molecule to a change in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO energy gap are considered "hard," implying higher stability and lower reactivity. researchgate.net
Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η). researchgate.net "Soft" molecules have a small HOMO-LUMO gap and are generally more polarizable and reactive. ijarset.com
These parameters are quantitatively defined using the energies of the frontier orbitals, EHOMO and ELUMO, as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2 researchgate.net
Global Softness (S) = 1 / η
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.58 |
| LUMO Energy | ELUMO | - | -1.98 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.60 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.78 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.80 |
| Global Softness | S | 1 / η | 0.18 |
Note: Data are illustrative and based on typical values for related quinoline (B57606) structures found in computational studies. researchgate.net
The condensed Fukui functions are calculated for each atom in the molecule to pinpoint reactivity:
f+ : Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species). A higher f+ value suggests a more favorable site for accepting electrons.
f- : Indicates the propensity of a site for an electrophilic attack (attack by an electron-deficient species). A higher f- value points to a site that is more favorable for donating electrons.
For a molecule like this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms, as well as specific carbon atoms in the aromatic rings, as the primary sites for electrophilic and nucleophilic interactions, guiding predictions of its chemical behavior.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This theoretical approach can provide valuable insights into the optical properties of this compound.
The key outputs of a TD-DFT calculation include:
Excitation Energies (λmax) : The wavelengths of maximum absorption, which correspond to electronic transitions.
Oscillator Strengths (f) : The theoretical intensity of an absorption band.
Orbital Contributions : The specific molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO).
For substituted quinolines, the electronic spectra are typically characterized by π → π* transitions within the aromatic system. sid.ir TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions and understand how substituents (like the amino and bromo groups) influence the absorption wavelengths and intensities. ekb.eg
The following table provides an example of TD-DFT output for a related 8-hydroxyquinoline (B1678124) derivative, illustrating the type of data generated.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 310 | 0.08 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 280 | 0.25 | HOMO → LUMO+1 (92%) |
Note: This data is illustrative and represents typical TD-DFT results for similar aromatic heterocyclic compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Bioinformatics (Excluding Biological Activity Interpretations)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their properties. researchgate.net In the context of this compound, QSAR models can be developed for its class of compounds (substituted quinolines) to predict various physicochemical properties without interpreting biological outcomes. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Collection : A series of related quinoline derivatives is compiled.
Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure.
Model Building : Statistical methods are used to build a mathematical equation that correlates the descriptors with the property of interest.
Validation : The model's predictive power is rigorously tested.
For quinoline derivatives, a wide array of descriptors can be calculated: researchgate.net
Constitutional Descriptors : Molecular weight, number of atoms, number of rings.
Topological Descriptors : Indices that describe the connectivity of atoms.
Quantum Chemical Descriptors : Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net
3D-Descriptors : Molecular shape, volume, and surface area.
These QSAR models serve as predictive tools in computational bioinformatics, allowing for the screening of virtual libraries of compounds and the prioritization of molecules with desired physicochemical profiles for further investigation. nih.gov
Advanced Applications and Chemical Reactivity of 5 Amino 3 Bromoquinolin 8 Ol As a Versatile Chemical Synthon
Utilization in Coordination Chemistry
The foundational characteristic of 5-Amino-3-bromoquinolin-8-ol in coordination chemistry is its function as a bidentate, monoanionic ligand. It readily forms stable chelate complexes with a wide array of metal ions, a property inherited from its parent compound, 8-hydroxyquinoline (B1678124). nih.gov The formation of a five-membered ring involving the metal center, the quinoline (B57606) nitrogen, and the phenolate (B1203915) oxygen is the key to the stability of these complexes.
This compound is an exemplary ligand for the construction of coordination complexes with transition metals. The presence of both an electron-donating amino group and an electron-withdrawing bromo group allows for the fine-tuning of the electronic properties of the resulting metal complexes. It typically coordinates in a 1:2 or 1:3 metal-to-ligand ratio to form stable neutral complexes with divalent and trivalent metal ions, respectively. For instance, with trivalent metals such as aluminum (Al³⁺), iron (Fe³⁺), or cobalt (Co³⁺), it is expected to form tris-chelate complexes of the general formula M(5-NH₂-3-Br-Q)₃. These octahedral complexes are of significant interest in materials science and catalysis. Similarly, square planar or tetrahedral complexes can be formed with divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govlibretexts.org
The chelating ability of this compound is dictated by the cooperative action of its hydroxyl and pyridine (B92270) nitrogen functionalities. The hydroxyl group at the 8-position acts as a phenolate donor upon deprotonation, forming a strong covalent bond with the metal ion. Simultaneously, the nitrogen atom of the quinoline ring provides a dative bond through its lone pair of electrons. This dual-point attachment creates a highly stable five-membered chelate ring, which is fundamental to the thermodynamic stability of the resulting metallo-complexes. This bidentate coordination is a hallmark of the 8-hydroxyquinoline family of ligands. nih.govnih.govlibretexts.org The amino group at the 5-position, while not typically involved in direct coordination to the primary metal center due to steric constraints, enhances the electron density of the aromatic system, thereby strengthening the donor capacity of the coordinating atoms.
The bromine substituent at the 3-position of the quinoline ring exerts a significant electronic influence on the ligand's coordination properties. As a halogen, bromine is an electron-withdrawing group through its inductive effect (-I effect). This effect reduces the electron density on the quinoline ring system, including the pyridine nitrogen atom. Consequently, the basicity of the nitrogen donor is decreased, which can lead to a slight reduction in the stability of the resulting metal complexes compared to their non-brominated analogues. However, the bromine atom can also participate in non-covalent interactions, such as halogen bonding, within the crystal lattice of the metal complexes, potentially influencing their solid-state packing and supramolecular architecture. Studies on related substituted 8-hydroxyquinolines have shown that electron-withdrawing groups can modulate the electronic structure and, consequently, the photophysical properties of their metal complexes. libretexts.org
Octahedral complexes formed with three bidentate ligands, such as the tris-chelate complex of this compound with a trivalent metal ion (e.g., Al³⁺), can exhibit geometric isomerism. Two possible isomers can be formed: the facial (fac) isomer and the meridional (mer) isomer. youtube.comresearchgate.netsci-hub.ru
In the facial (fac) isomer , the three similar donor atoms (in this case, the three nitrogen atoms or the three oxygen atoms) are located on one triangular face of the octahedron, adjacent to each other at 90° angles.
In the meridional (mer) isomer , the three similar donor atoms lie in a plane that bisects the octahedron, with two of the atoms positioned trans (180°) to each other.
The formation of one isomer over the other can be influenced by factors such as the nature of the metal ion, the solvent used during synthesis, and the specific electronic and steric properties of the ligand.
Table 1: Potential Isomers of an Octahedral Metal Complex with this compound
| Isomer Type | Description of Donor Atom Arrangement | Symmetry |
| Facial (fac) | The three nitrogen donors occupy one triangular face of the octahedron. The three oxygen donors occupy the opposite face. | C₃ |
| Meridional (mer) | The three nitrogen donors lie in a plane that includes the central metal ion. The three oxygen donors also lie in a plane. | C₁ |
Metal complexes of 8-hydroxyquinoline derivatives, particularly tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials in organic light-emitting diodes (OLEDs). While direct studies on this compound complexes are limited, research on the closely related tris-(5-amino-8-hydroxyquinoline)aluminum complexes demonstrates their potential as effective charge transporting buffer layers in organic electronic devices such as organic solar cells. organic-chemistry.org
Table 2: Molecular Orbital Energy Levels of a Related Aluminum Complex for Organic Electronics Applications
| Compound | HOMO Level (eV) | LUMO Level (eV) | Application | Source |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | -5.95 | -3.15 | Electron Transport/Emissive Layer | organic-chemistry.org |
| Tris-(5-amino-8-hydroxyquinoline)aluminum derivative | -5.55 | -3.14 | Anode Buffer Layer | organic-chemistry.org |
Role in the Synthesis of Complex Heterocyclic Scaffolds
Beyond its use in coordination chemistry, this compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. The presence of three distinct reactive sites—the amino group, the bromo group, and the quinoline core—allows for a variety of subsequent chemical transformations.
The amino group can undergo a range of reactions typical for aromatic amines. For instance, it can be diazotized and subsequently converted into a variety of other functional groups. It can also act as a nucleophile in condensation reactions with carbonyl compounds to form Schiff bases, which can then be used in the synthesis of fused heterocycles like pyrazoles or pyrimidines. nih.gov
The bromo substituent is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of aryl, alkyl, or other functional groups onto the quinoline scaffold, significantly increasing molecular complexity. Furthermore, the combination of the amino and bromo groups allows for domino or sequential reactions, where an initial reaction at one site facilitates a subsequent cyclization involving the other. For example, a coupling reaction at the bromine position could be followed by an intramolecular cyclization involving the adjacent amino group to build a new fused ring system.
Intermediate for Fused Polycyclic Systems
The strategic placement of reactive functional groups on the this compound framework makes it a promising precursor for the construction of fused polycyclic systems. The presence of the bromine atom at the C-3 position and the amino group at the C-5 position offers opportunities for intramolecular and intermolecular cyclization reactions. Methodologies such as palladium-catalyzed C-H activation and annulation strategies are powerful tools for building complex aromatic and heteroaromatic ring systems. researchgate.net While direct examples utilizing this compound are specific, the known reactivity of aryl bromides and anilines in transition-metal-catalyzed reactions allows for the rational design of synthetic pathways to polycyclic structures. For instance, the bromine atom can participate in cascade reactions involving C-H activation, leading to the formation of new rings fused to the quinoline core. researchgate.net The amino group can be transformed into other functionalities that can subsequently partake in cyclization, expanding the range of accessible polycyclic architectures.
Precursor for Advanced Organic Transformations
This compound is an ideal substrate for a variety of advanced organic transformations, largely owing to the C-Br bond at the 3-position, which is a prime handle for transition-metal-catalyzed cross-coupling reactions. iipseries.org These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key Transformations Include:
Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily substituted with a wide range of aryl or vinyl groups using arylboronic acids in the presence of a palladium catalyst. This reaction is a powerful method for creating C-C bonds and synthesizing complex biaryl structures or other substituted quinolines. researchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. The C3-bromo position can be coupled with various amines, amides, or carbamates to introduce diverse nitrogen-containing substituents. researchgate.net
C-H Functionalization: The 8-aminoquinoline (B160924) moiety is a well-established and effective bidentate directing group in palladium-catalyzed C-H functionalization reactions, although this typically involves creating an amide bond with the amino group first. chemrxiv.orgnih.gov This allows for the selective functionalization of otherwise unreactive C-H bonds, offering a modern and atom-economical approach to synthesis.
The combination of these transformations enables the conversion of this compound into highly complex molecules, making it a valuable building block in synthetic chemistry.
Derivatization to Access Diverse Functionalized Quinoline Derivatives
The multifunctional nature of this compound allows for selective modifications at its three key functional groups—the amino group, the bromine atom, and the hydroxyl group—to generate a vast library of quinoline derivatives. mdpi.comiipseries.orgsigmaaldrich.com
At the C5-Amino Group: The primary amine can undergo standard transformations such as acylation to form amides, alkylation, and diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of other functional groups.
At the C3-Bromo Group: As discussed, this position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, alkynyl, and aryl moieties.
At the C8-Hydroxyl Group: The hydroxyl group can be converted into ethers via Williamson ether synthesis or esters through reaction with acyl chlorides or anhydrides. It also plays a crucial role in the chelating properties of the molecule. mdpi.comnih.gov
The following table summarizes the potential derivatization reactions for this compound.
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| C5-Amino | Acylation | Acyl chloride, Anhydride | Amide |
| C5-Amino | Sulfonylation | Sulfonyl chloride | Sulfonamide |
| C3-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl |
| C3-Bromo | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
| C3-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |
| C8-Hydroxyl | Etherification | Alkyl halide, Base | Ether |
| C8-Hydroxyl | Esterification | Acyl chloride, Base | Ester |
Mechanistic Investigations of Reactions Involving the Compound
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Pathways for Functionalization
The functionalization of this compound predominantly relies on well-established reaction mechanisms. iipseries.orgnih.gov For instance, the Suzuki-Miyaura cross-coupling reaction at the C3-bromo position follows a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline to form a palladium(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov
Similarly, other transformations like Buchwald-Hartwig amination follow analogous catalytic cycles involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Role of Electronic Structure in Directing Reactivity
The reactivity and regioselectivity of this compound are governed by the electronic properties of its substituents. iipseries.org
Amino Group (-NH₂): This is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (C6 and C4, though C4 is already substituted).
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activating, electron-donating group.
Exploration in Materials Science (Excluding Clinical/Biological Applications)
Derivatives of 8-hydroxyquinoline are widely explored in materials science for their chelating abilities, which lead to the formation of stable metal complexes with useful electronic and photophysical properties. nih.gov this compound serves as a valuable precursor for such materials.
A key application is in the field of organic electronics. For example, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and used as anode buffer layers in inverted organic solar cells. researchgate.net In these devices, the electron-donating 5-amino substituents were found to raise the HOMO energy level of the aluminum complex. This adjustment of energy levels helps to reduce the energy barrier for charge extraction at the interface between the photoactive layer and the anode, improving device efficiency. Furthermore, these amino-substituted complexes exhibit higher glass transition temperatures compared to the parent tris-(8-hydroxyquinoline)aluminum (Alq₃), indicating better thermodynamic stability. researchgate.net
The compound has also been incorporated into polymer-based materials. For instance, 5-amino-8-hydroxyquinoline has been loaded into electrospun fibrous materials composed of poly(vinyl alcohol) and carboxymethyl cellulose. mdpi.com This demonstrates its utility in creating functionalized materials where the chemical properties of the quinoline derivative can be imparted to a polymer matrix. Such composite materials could find applications in areas like sensor technology or catalysis, leveraging the chelating and electronic properties of the quinoline core.
Development of Luminescent Metal Complexes
The 8-hydroxyquinoline scaffold is a classic ligand in coordination chemistry, renowned for its ability to form stable and often highly luminescent complexes with a variety of metal ions. The introduction of an amino group at the 5-position generally enhances the electron-donating ability of the ligand, which can influence the photophysical properties of its metal complexes.
Research into related 5-amino-8-hydroxyquinoline derivatives has shown that they can be complexed with metals like aluminum (Al³⁺). However, these specific complexes have been observed to exhibit extremely low emission properties compared to the parent tris-(8-hydroxyquinoline)aluminum (Alq₃), a benchmark material in organic light-emitting diodes (OLEDs). The luminescence of such complexes is tied to the electronic structure of the ligand and the nature of the metal-ligand bond. While cyclometalated iridium(III) and other d⁶, d⁸, and d¹⁰ transition metal complexes are known for strong luminescence, the specific properties of complexes formed with this compound are not extensively documented in current literature. The interplay between the electron-donating amino group and the electron-withdrawing bromo group at the 3-position could lead to unique photophysical behaviors, but detailed studies on the luminescent properties of its specific metal complexes are required to fully ascertain their potential.
Table 1: Comparison of Related Quinolines in Luminescent Complexes
| Compound | Metal Ion | Observed Luminescence | Reference |
|---|---|---|---|
| Tris-(8-hydroxyquinoline)aluminum (Alq₃) | Al³⁺ | Strong green luminescence |
Applications in Organic Solar Cells (e.g., Anode Buffer Layers)
In organic photovoltaics (OPVs), interface layers are crucial for efficient charge extraction and transport between the active layer and the electrodes. Anode buffer layers, also known as hole transport layers (HTLs), facilitate the collection of holes at the anode. The performance of these materials is heavily dependent on their HOMO energy level, which should be well-aligned with that of the donor material in the active layer to minimize the energy barrier for hole extraction.
Derivatives of 8-hydroxyquinoline, particularly its aluminum complexes, have been investigated for this purpose. Studies on tris-(5-amino-8-hydroxyquinoline)aluminum complexes have shown that the 5-amino substitution effectively raises the HOMO level of the complex. This is a desirable characteristic for reducing the energy barrier for hole extraction from common donor polymers like P3HT (poly(3-hexylthiophene)). Although these specific complexes displayed low luminescence, they performed effectively as charge-transporting buffer layers in inverted organic solar cells.
The presence of the bromine atom at the 3-position in this compound would further modify its electronic properties. While direct studies on the use of this compound or its metal complexes as anode buffer layers are not available, the principles derived from closely related structures suggest potential utility. The tailored electronic properties could help in optimizing the interfacial energetics in organic solar cells, potentially improving device efficiency and stability.
Table 2: Key Parameters for Anode Buffer Layer Materials
| Parameter | Desired Characteristic | Rationale |
|---|---|---|
| HOMO Energy Level | Aligned with the donor material's HOMO | Minimizes energy barrier for hole extraction. |
| Hole Mobility | High | Ensures efficient transport of holes to the anode. |
| Film-forming properties | Good, uniform film formation | Prevents short circuits and ensures good interfacial contact. |
Use in Dyes and Pigments
The chromophoric quinoline system, when substituted with auxochromes like amino (-NH₂) and hydroxyl (-OH) groups, forms the basis for many dyes. The specific substitution pattern on the quinoline ring dictates the color and fastness properties of the resulting dye. The combination of the electron-donating amino and hydroxyl groups with the electron-withdrawing bromo group in this compound can create a "push-pull" electronic system. This type of system often leads to a significant bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum, resulting in more intense color.
While specific applications of this compound as a dye or pigment are not prominently reported, its structural similarity to known dye precursors suggests potential in this area. The 8-hydroxyquinoline core is known to produce metal complexes that are used as pigments. The final color and properties would depend on the choice of metal ion and the synthetic route employed. Further research would be needed to explore its specific tinctorial properties and suitability for various applications, such as textile dyeing or pigment formulation.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives
The core structure of 5-Amino-3-bromoquinolin-8-ol serves as a versatile scaffold for the development of new derivatives with potentially unique properties. Researchers are actively investigating novel synthetic methodologies to expand the chemical space accessible from this starting material.
A key strategy involves the multi-step synthesis from 8-hydroxyquinoline (B1678124). This process can include bromination, nitration, and subsequent reduction to yield the 5-amino-7-bromoquinolin-8-ol (B11873180) intermediate. nih.govmdpi.com From this intermediate, a variety of sulfonate derivatives can be synthesized by reacting it with different sulfonyl chlorides. nih.govmdpi.com This highlights the potential to create a diverse library of compounds by varying the sulfonyl chloride used in the final step.
Furthermore, the broader field of quinoline (B57606) chemistry offers insights into potential synthetic modifications. For instance, transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, have been employed to introduce aryl groups onto the quinoline core, creating complex derivatives. nih.gov Csp2–H functionalization is another powerful technique for building new carbon-carbon bonds directly on the phenolic ring of related compounds, suggesting a potential avenue for direct modification of the this compound scaffold. snnu.edu.cn The development of one-pot synthesis methods for substituted quinolines, often employing greener reaction protocols, also presents an opportunity for more efficient and sustainable access to novel derivatives. rsc.org
Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes. This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry to accelerate reaction times and improve yields. rsc.orgmdpi.com The exploration of different protecting group strategies and the application of modern cross-coupling reactions will be crucial in accessing previously undiscovered derivatives of this compound.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding mechanisms, and ensuring product quality. Advanced spectroscopic techniques are emerging as powerful tools for in-situ analysis of the synthesis and functionalization of quinoline derivatives.
Fluorescence spectroscopy is particularly promising. Quinoline derivatives often exhibit fluorescence, and changes in their emission spectra can be used to track the progress of a reaction. nih.gov For example, the formation of a product might be accompanied by the appearance of a new fluorescence band or a shift in the emission wavelength. nih.govmdpi.com This allows for non-invasive, real-time monitoring without the need for sample extraction.
Infrared (IR) spectroscopy is another valuable tool. The functionalization of quinoline derivatives, such as the introduction of an amino or hydroxyl group, results in characteristic changes in the IR spectrum. nih.gov Techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor these changes in real-time, providing insights into the kinetics and mechanism of the reaction. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, remains a cornerstone for structural elucidation of the final products and can also be adapted for reaction monitoring. nih.govresearchgate.net The development of specialized NMR probes and flow-through cells allows for the continuous analysis of reacting mixtures.
Future advancements in this area may involve the integration of multiple spectroscopic techniques to provide a more comprehensive picture of the reaction dynamics. The use of fiber-optic probes could enable remote, in-situ monitoring in harsh reaction environments.
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of molecules. numberanalytics.com The development of predictive models for structure-reactivity relationships can significantly accelerate the discovery and design of new functional molecules derived from this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools in this regard. nih.govmdpi.comnih.gov These models use statistical methods and machine learning algorithms to correlate the structural features of molecules with their chemical reactivity or biological activity. numberanalytics.commdpi.com By inputting the structure of a hypothetical derivative of this compound, these models could predict its reactivity in a given transformation, guiding synthetic efforts towards the most promising candidates. nih.gov
Density Functional Theory (DFT) calculations are another key computational method. numberanalytics.combohrium.com DFT can provide detailed insights into the electronic structure of molecules, helping to rationalize observed reactivity and predict the outcome of unknown reactions. patonlab.com For example, DFT can be used to calculate the energies of reactants, transition states, and products, providing a thermodynamic and kinetic profile of a potential reaction pathway. bohrium.com
The integration of these computational approaches can create a powerful predictive workflow. For instance, a QSRR model could be used to rapidly screen a large virtual library of this compound derivatives, and the most promising candidates could then be subjected to more rigorous DFT calculations for a deeper mechanistic understanding. nih.gov
Integration into Supramolecular Assemblies and Advanced Materials (Excluding Biological Scaffolds)
The unique structural and electronic properties of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced functional materials.
The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen atom in the quinoline ring) allows for the formation of intricate hydrogen-bonded networks. These non-covalent interactions can drive the self-assembly of molecules into well-defined nanostructures. The study of amino acid-derived supramolecular assemblies provides a framework for understanding how such interactions can lead to the formation of soft materials like hydrogels. mdpi.comsemanticscholar.org
Furthermore, the quinoline moiety can participate in π-π stacking interactions, which can also contribute to the formation of ordered assemblies. arabjchem.org The combination of hydrogen bonding and π-π stacking can lead to the creation of robust and functional materials. For example, the functionalization of silica (B1680970) nanoparticles with a related compound, 5-chloro-8-quinolinol, resulted in a nanocomposite with a high surface area and specific pore size, demonstrating the potential for creating porous materials. nih.govresearchgate.net
The metal-chelating ability of the 8-hydroxyquinoline core is another key feature that can be exploited in materials science. The formation of metal complexes can be used to create coordination polymers and metal-organic frameworks (MOFs) with interesting electronic and photophysical properties. nih.gov
Future research in this area will likely focus on the rational design of supramolecular architectures with tailored properties. This could involve the synthesis of derivatives of this compound with specific functional groups that can direct the self-assembly process or interact with other components to create hybrid materials.
Sustainable and Green Chemistry Approaches for Synthesis and Functionalization
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Applying these principles to the synthesis and functionalization of this compound is a key area of future research.
One approach is the use of greener solvents or even solvent-free reaction conditions. mdpi.com For example, reactions can be carried out using water as a solvent or by mechanochemical grinding, which eliminates the need for bulk solvents altogether. mdpi.com The use of microwave irradiation is another green chemistry technique that can significantly reduce reaction times and energy consumption. mdpi.com
The development of catalytic methods is also central to green chemistry. Using recyclable catalysts can reduce waste and improve the atom economy of a reaction. mdpi.com For instance, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a more sustainable alternative to homogeneous catalysts. snnu.edu.cn
Furthermore, the use of renewable starting materials and the design of synthetic routes that are inherently safer and more efficient are key aspects of a sustainable approach. snnu.edu.cn Research into one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for purification of intermediates. rsc.orgacs.org
The following table summarizes some of the sustainable approaches being explored in quinoline synthesis:
| Green Chemistry Approach | Description | Potential Benefit |
| Microwave-assisted synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. mdpi.com | Reduced reaction times, lower energy consumption, and often higher yields. mdpi.com |
| Solvent-free reactions | Reactions are conducted without a solvent, often through grinding or melting reactants together. mdpi.com | Eliminates solvent waste and can lead to faster reactions. mdpi.com |
| Use of greener solvents | Employs environmentally benign solvents such as water, ethanol, or ionic liquids. rsc.org | Reduces the environmental impact of the synthesis. rsc.org |
| Catalytic methods | Utilizes catalysts to increase reaction rates and selectivity, often with lower energy input. mdpi.com | Improved atom economy, reduced waste, and potential for catalyst recycling. mdpi.com |
| One-pot synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. rsc.org | Increased efficiency, reduced waste, and lower costs. rsc.org |
By embracing these green chemistry principles, the synthesis and functionalization of this compound and its derivatives can be made more environmentally responsible and economically viable.
Q & A
Q. How to design experiments resolving contradictions in reported solubility data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
